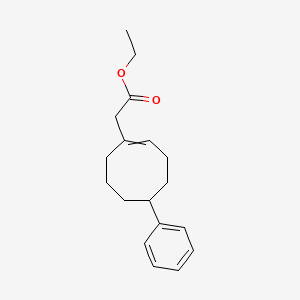
Ethyl (5-phenylcyclooct-1-en-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-phenylcyclooct-1-en-1-yl)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (5-phenylcyclooct-1-en-1-yl)acetate typically involves the esterification of 5-phenylcyclooct-1-en-1-ol with ethyl acetate. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{5-phenylcyclooct-1-en-1-ol} + \text{ethyl acetate} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the reaction and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this ester can yield alcohols. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Ethyl (5-phenylcyclooct-1-en-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.
Mécanisme D'action
The mechanism by which ethyl (5-phenylcyclooct-1-en-1-yl)acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which may interact with biological pathways. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with widespread use as a solvent.
Methyl butyrate: Known for its fruity aroma, used in flavorings.
Isopentyl acetate:
Uniqueness: Ethyl (5-phenylcyclooct-1-en-1-yl)acetate stands out due to its cyclooctene ring and phenyl group, which confer unique chemical and physical properties
Propriétés
Numéro CAS |
63166-00-7 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
ethyl 2-(5-phenylcycloocten-1-yl)acetate |
InChI |
InChI=1S/C18H24O2/c1-2-20-18(19)14-15-8-6-12-17(13-7-9-15)16-10-4-3-5-11-16/h3-5,8,10-11,17H,2,6-7,9,12-14H2,1H3 |
Clé InChI |
JWOIYRMTVFKYKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CCCC(CCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
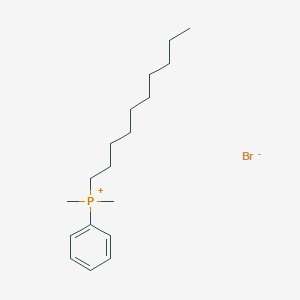
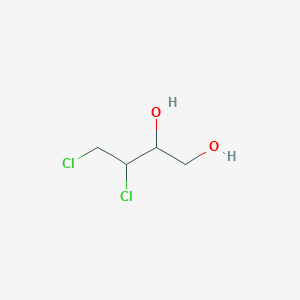

![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
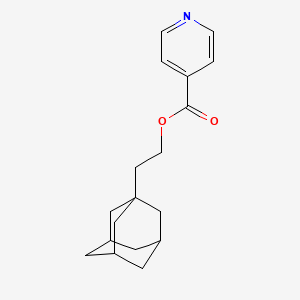
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
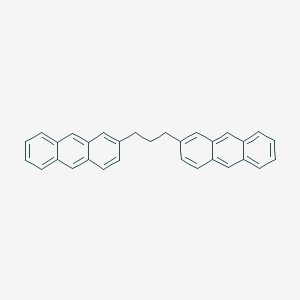
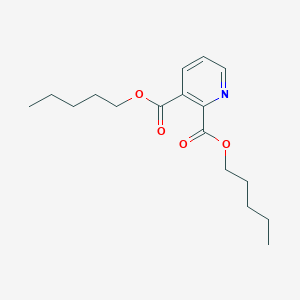


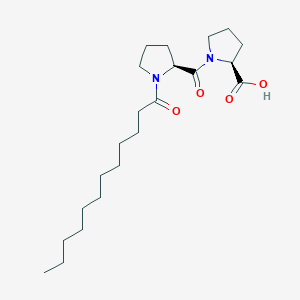
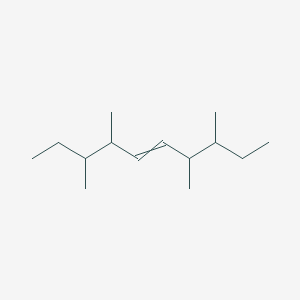
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
